Allyl 2h-chromene-3-carboxylate
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Overview
Description
Allyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with allyl alcohol in the presence of a catalyst. One common method involves using a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) under nitrogen atmosphere . The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Allyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various chromene derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Allyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Allyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions result in the observed biological effects, such as antioxidant and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A well-known chromene derivative with anticoagulant properties.
2H-chromene-3-carboxylic acid: The parent compound of Allyl 2H-chromene-3-carboxylate.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Another chromene derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
prop-2-enyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-7-15-13(14)11-8-10-5-3-4-6-12(10)16-9-11/h2-6,8H,1,7,9H2 |
InChI Key |
UUTLHVGSTQWKQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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